Methyl (S)-2-amino-2-(5-isopropoxypyridin-2-YL)propanoate
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Overview
Description
Methyl (S)-2-amino-2-(5-isopropoxypyridin-2-YL)propanoate is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an isopropoxy group and an amino acid ester moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-2-(5-isopropoxypyridin-2-YL)propanoate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Isopropoxy Group: The isopropoxy group is introduced via an etherification reaction, where an alcohol reacts with the pyridine ring under acidic or basic conditions.
Amino Acid Ester Formation: The amino acid ester moiety is formed by esterification of the corresponding amino acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-2-(5-isopropoxypyridin-2-YL)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the isopropoxy group or the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Methyl (S)-2-amino-2-(5-isopropoxypyridin-2-YL)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-2-(5-isopropoxypyridin-2-YL)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-amino-2-(5-methoxypyridin-2-YL)propanoate: Similar structure with a methoxy group instead of an isopropoxy group.
Methyl (S)-2-amino-2-(5-ethoxypyridin-2-YL)propanoate: Contains an ethoxy group instead of an isopropoxy group.
Uniqueness
Methyl (S)-2-amino-2-(5-isopropoxypyridin-2-YL)propanoate is unique due to the presence of the isopropoxy group, which may confer different chemical and biological properties compared to its analogs. This uniqueness can be exploited in various applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C12H18N2O3 |
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Molecular Weight |
238.28 g/mol |
IUPAC Name |
methyl (2S)-2-amino-2-(5-propan-2-yloxypyridin-2-yl)propanoate |
InChI |
InChI=1S/C12H18N2O3/c1-8(2)17-9-5-6-10(14-7-9)12(3,13)11(15)16-4/h5-8H,13H2,1-4H3/t12-/m0/s1 |
InChI Key |
NEUDWCXYIAZXIY-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)OC1=CN=C(C=C1)[C@@](C)(C(=O)OC)N |
Canonical SMILES |
CC(C)OC1=CN=C(C=C1)C(C)(C(=O)OC)N |
Origin of Product |
United States |
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